4-Chloro-1,5-dimethylnaphthalene
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Overview
Description
4-Chloro-1,5-dimethylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom and two methyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-dimethylnaphthalene typically involves the chlorination of 1,5-dimethylnaphthalene. One common method includes the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure the selective substitution of the chlorine atom at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-dimethylnaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the chlorine atom or methyl groups can be substituted by other electrophiles.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include nitro, sulfo, or bromo derivatives of this compound.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the corresponding hydrocarbon (1,5-dimethylnaphthalene).
Scientific Research Applications
4-Chloro-1,5-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-dimethylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylnaphthalene: Similar in structure but lacks the chlorine atom.
4-Chloronaphthalene: Similar in structure but lacks the methyl groups.
1,5-Dimethylnaphthalene: Similar in structure but lacks the chlorine atom.
Uniqueness
4-Chloro-1,5-dimethylnaphthalene is unique due to the presence of both chlorine and methyl groups on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62956-41-6 |
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Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-chloro-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3 |
InChI Key |
RTBTZJMULNBVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=C2Cl)C |
Origin of Product |
United States |
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